molecular formula C16H14F2N2O5 B066049 Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 167888-36-0

Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B066049
CAS No.: 167888-36-0
M. Wt: 352.29 g/mol
InChI Key: LRAWRQGOTUZZGS-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C16H14F2N2O5 and its molecular weight is 352.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 167888-36-0) is a synthetic compound belonging to the class of quinoline derivatives. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H14_{14}F2_2N2_2O5_5
  • Molecular Weight : 352.29 g/mol
  • Chemical Structure : The compound contains a cyclopropyl group and difluoromethyl substituents, contributing to its unique pharmacological profile.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through various mechanisms:

  • Inhibition of Cell Proliferation : The compound effectively reduces cell viability in several cancer types, including breast and lung cancers.
  • Induction of Apoptosis : Mechanistic studies reveal that it activates caspase pathways leading to programmed cell death.

Case Study Example
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxoquinoline on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry assays confirmed increased apoptosis rates correlating with increased concentrations of the compound .

The biological activity is attributed to several mechanisms:

  • Topoisomerase Inhibition : The compound is believed to interfere with DNA topoisomerases, enzymes critical for DNA replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways in cancer cells.

Safety and Toxicity

While the antimicrobial and anticancer activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic concentrations, ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitroquinoline exhibits low cytotoxicity towards normal human cells . However, further comprehensive toxicological evaluations are necessary to establish safety profiles before clinical application.

Properties

IUPAC Name

ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O5/c1-3-25-16(22)9-6-19(8-4-5-8)13-7(2)11(17)12(18)14(20(23)24)10(13)15(9)21/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAWRQGOTUZZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)[N+](=O)[O-])F)F)C)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444194
Record name Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167888-36-0
Record name Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 27.1 g of ethyl 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methyl-6-nitrobenzoyl)acrylate in 270 ml of dioxane, 3.2 g of 60% sodium hydride was added, and then stirring was continued for 1 hour at room temperature. Water (300 ml) was added to the reaction mixture, and then the crystals precipitated were collected by filtration to obtain 19.5 g of colorless crystals. The crystals were. recrystallized from N,N-dimethylformamide to colorless needles, m.p. 260°-263° C.
Name
ethyl 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methyl-6-nitrobenzoyl)acrylate
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 10.0 g of ethyl 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methyl-6-nitrobenzoyl)acrylate and 0.1 g of 18-crown-6-ether in 100 ml of tetrahydrofuran, 8.04 g of potassium carbonate was added, and then the mixture was stirred at room temperature for 23 hours. The deposited crystals were collected by filtration and washed with tetrahydrofuran, water and acetone to give 8.56 g of the desired compound. Recrystallization from N,N-dimethylformamide gave colorless needles, which were identified as the compound of Example 5.
Name
ethyl 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methyl-6-nitrobenzoyl)acrylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.04 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

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